

Application Note: Simultaneous Quantification of Panipenem and Betamipron using a Validated HPLC Method

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of panipenem and betamipron in plasma. Panipenem, a broad-spectrum carbapenem antibiotic, is co-administered with betamipron to mitigate nephrotoxicity by inhibiting its renal tubular uptake.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development. The described protocol utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction

Panipenem is a potent carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Its clinical utility is enhanced by co-administration with betamipron, which acts as a competitive inhibitor of organic anion transporters in the kidneys, thereby reducing the renal uptake of panipenem and minimizing the risk of nephrotoxicity.[1] Accurate and reliable analytical methods are essential for determining the concentrations of both panipenem and betamipron in biological matrices to ensure therapeutic efficacy and safety. This document provides a detailed protocol for a validated HPLC method suitable for this purpose.

Experimental



Instrumentation and Reagents

- HPLC System: A standard HPLC system equipped with a UV detector.[1]
- Column: Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm).[1][4]
- Reference Standards: Panipenem and betamipron reference standards.[1]
- Internal Standard (IS): Paracetamol can be used as an internal standard for panipenem.[1][4]
- Reagents: HPLC-grade acetonitrile, methanol, and water. Phosphate buffer, ammonium acetate, or other suitable buffer systems.[1][4] 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (1M, pH 7.0) for plasma stabilization.[1][4]

Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions



| Parameter | Condition |
|----------------------|--|
| Column | Reversed-phase C18 (5 μ m, 250 mm x 4.6 mm) [1][4] |
| Mobile Phase | A mixture of a buffer (e.g., 0.02 M phosphate buffer, pH 8.0, or 0.04 M ammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, for panipenem in plasma, a mobile phase of 0.04 M ammonium acetate (pH 4.0) and methanol (90:10, v/v) can be used.[1][4] |
| Flow Rate | 1.0 - 1.6 mL/min[1][4] |
| Detection Wavelength | 260 nm for panipenem and 240 nm for betamipron.[1] A wavelength of around 299.3 nm has also been reported for panipenem.[4] |
| Column Temperature | 45°C[1] |
| Injection Volume | 20 μL |

Protocols

Standard Solution Preparation

- Stock Solutions: Accurately weigh and dissolve panipenem and betamipron reference standards in a suitable solvent (e.g., mobile phase) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired calibration range.

Sample Preparation (from Plasma)

Stabilization: Due to the instability of panipenem in plasma, it is crucial to stabilize the
plasma samples immediately after collection. Mix the plasma with a 1M MOPS buffer (pH
7.0) in a 1:1 ratio.[1][4] Store stabilized plasma samples at -80°C until analysis.[1]



- Protein Precipitation: Thaw the stabilized plasma samples on ice. To a known volume of plasma (e.g., 500 μL), add the internal standard solution. Precipitate the plasma proteins by adding a precipitating agent like perchloric acid or acetonitrile.[1]
- Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.[1]
- Injection: Collect the supernatant and inject a portion into the HPLC system.[1]

Calibration and Quantification

- Calibration Standards: Prepare a series of calibration standards by spiking blank stabilized plasma with known concentrations of panipenem and betamipron.
- Sample Processing: Process the calibration standards in the same manner as the study samples.[1]
- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[1]
- Quantification: Determine the concentrations of panipenem and betamipron in the study samples by interpolating their peak area ratios from the calibration curve.[1]

Method Validation Data

The HPLC method was validated according to established guidelines to ensure its reliability for the intended application. A summary of the validation parameters for panipenem is provided in Table 2.

Table 2: Summary of Method Validation Data for Panipenem in Plasma

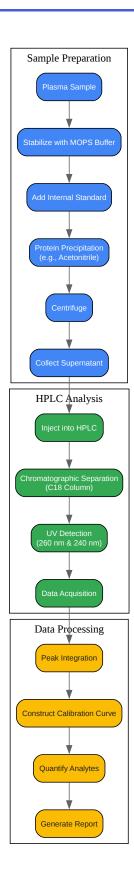


| Validation Parameter | Result |
|-----------------------------|---|
| Linearity Range | 0.5 - 50.0 μg/mL[4] |
| Correlation Coefficient (r) | 0.9999[4] |
| Limit of Detection (LOD) | 0.2 μg/mL[4] |
| Average Recovery | 98.69% (at 2.0, 10.0, 50.0 μg/mL)[4] |
| Intra-day Precision (RSD%) | 1.92%, 2.44%, 2.31% (at 2.0, 10.0, 50.0 μg/mL) [4] |
| Inter-day Precision (RSD%) | 2.15%, 1.45%, 2.68% (at 2.0, 10.0, 50.0 μg/mL) [4] |

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the HPLC quantification of panipenem and betamipron from plasma samples.





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Caption: Experimental workflow for panipenem-betamipron HPLC analysis.



Conclusion

The described HPLC method provides a reliable and robust approach for the simultaneous quantification of panipenem and betamipron in plasma. The method is well-suited for applications in clinical pharmacokinetics and therapeutic drug monitoring, offering the necessary sensitivity, accuracy, and precision. The detailed protocol and validation data presented herein can be readily adopted by researchers and drug development professionals.

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